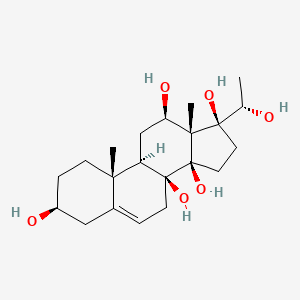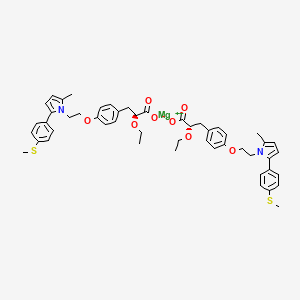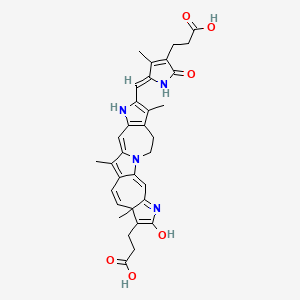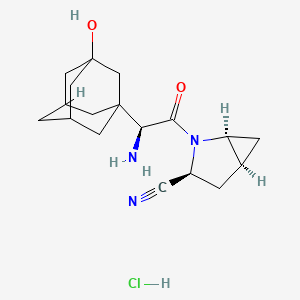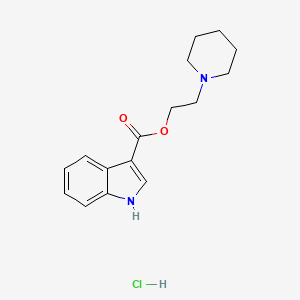![molecular formula C28H39N6O8P B610766 1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester CAS No. 1159500-34-1](/img/structure/B610766.png)
1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selatogrel, also known as ACT-246475, is a reversible, selective, and potent antagonist of the platelet P2Y12 receptor. It therefore acts as a platelet aggregation inhibitor. Selatogrel dose-dependently blocks thrombus formation and displays a wide therapeutic window.
Wissenschaftliche Forschungsanwendungen
Synthesis and Development of Novel Compounds
A key area of research for 1-Piperazinecarboxylic acid derivatives involves the synthesis of novel compounds. For instance, the development of new piperazine substituted quinolones, as described by Fathalla and Pazdera (2017), highlights the importance of these derivatives in creating new chemical entities. They developed a series of piperazine derivatives via a condensation process, which could serve as a foundation for further chemical exploration (Fathalla & Pazdera, 2017).
Application in Antimicrobial Studies
1-Piperazinecarboxylic acid derivatives have been investigated for their antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives of piperazine and evaluated their in vitro antimicrobial activity, finding variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Polyamide Synthesis Involving Piperazine
Research by Hattori and Kinoshita (1979) on the synthesis of polyamides containing uracil and adenine, where piperazine was used, demonstrates the compound's utility in polymer chemistry. Their work involved creating polyamides with molecular weights ranging from 1000–5000, which were soluble in water (Hattori & Kinoshita, 1979).
Development of Anti-Inflammatory and Analgesic Agents
A study by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl derivatives, which included piperazine, highlighted their potential as anti-inflammatory and analgesic agents. This research presents another dimension of the therapeutic potential of piperazine derivatives (Abu‐Hashem et al., 2020).
Investigations in Neuropharmacology
The work by Bigge et al. (1989) on the development of 4-(3-phosphonopropyl)-2-piperazinecarboxylic acid (CPP), a compound structurally related to 1-Piperazinecarboxylic acid, sheds light on its relevance in neuropharmacology. CPP was explored as a potential N-methyl-D-aspartate (NMDA) receptor antagonist, an area of significant interest in neuroscience research (Bigge et al., 1989).
Eigenschaften
CAS-Nummer |
1159500-34-1 |
|---|---|
Molekularformel |
C28H39N6O8P |
Molekulargewicht |
618.63 |
IUPAC-Name |
[3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid |
InChI |
InChI=1S/C28H39N6O8P/c1-3-4-16-42-28(37)33-14-12-32(13-15-33)27(36)23(19-43(38,39)40)30-26(35)22-17-24(34-11-10-21(18-34)41-2)31-25(29-22)20-8-6-5-7-9-20/h5-9,17,21,23H,3-4,10-16,18-19H2,1-2H3,(H,30,35)(H2,38,39,40) |
InChI-Schlüssel |
FYXHWMQPCJOJCH-GMAHTHKFSA-N |
SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ACT-246475; ACT 246475; ACT246475; Selatogrel. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



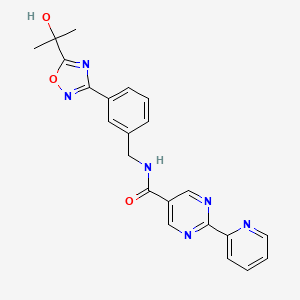
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)


